2,2-Dimethylnonanoic acid
Overview
Description
2,2-Dimethylnonanoic acid is an organic compound with the molecular formula C₁₁H₂₂O₂ It is a branched-chain fatty acid that is characterized by the presence of two methyl groups attached to the second carbon of a nonanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylnonanoic acid can be synthesized through several methods. One common approach involves the alkylation of nonanoic acid with isobutylene in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 0°C to 50°C. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Another method involves the oxidation of 2,2-dimethylnonanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an aqueous medium, and the product is isolated by extraction and purification.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale oxidation processes. The starting material, 2,2-dimethylnonanol, is subjected to controlled oxidation using air or oxygen in the presence of a catalyst. The reaction is conducted in a continuous flow reactor, and the product is separated and purified using distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylnonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce corresponding ketones or aldehydes using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol, 2,2-dimethylnonanol, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives. Common reagents for these reactions include alcohols, amines, and acid chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, aqueous medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alcohols, amines, acid chlorides, acidic or basic conditions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: 2,2-Dimethylnonanol.
Substitution: Esters, amides, other derivatives.
Scientific Research Applications
2,2-Dimethylnonanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the modulation of lipid-related pathways.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2,2-Dimethylnonanoic acid involves its interaction with lipid metabolic pathways. The compound can modulate the activity of enzymes involved in fatty acid synthesis and degradation. It may also influence cellular signaling pathways related to lipid metabolism, thereby affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Nonanoic acid: A straight-chain fatty acid with similar chemical properties but lacking the branched structure.
2-Ethylnonanoic acid: Another branched-chain fatty acid with a different branching pattern.
2,2-Dimethylhexanoic acid: A shorter-chain analog with similar structural features.
Uniqueness
2,2-Dimethylnonanoic acid is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,2-dimethylnonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-9-11(2,3)10(12)13/h4-9H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWHUSJKYLPRHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931494 | |
Record name | 2,2-Dimethylnonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14250-75-0 | |
Record name | 2,2-Dimethylnonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14250-75-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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